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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B1217067 Get Quote

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in

organic synthesis and drug development. The following sections detail the experimental

protocols for acquiring NMR spectra and present a comprehensive summary of the reported ¹H

and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of (E)-1-Methyl-4-(2-nitrovinyl)benzene is heavily reliant on NMR

spectroscopy. The data presented below has been compiled from various studies, providing a

clear picture of the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectral Data
The proton NMR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene is characterized by distinct

signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two

common deuterated solvents, chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), are

summarized below.

Table 1: ¹H NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene
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Chemical
Shift (δ)
(ppm)

Multiplicity
Coupling
Constant
(J) (Hz)

Integration Assignment Solvent

7.99 d 13.6 1H Vinylic H CDCl₃

7.57 d 13.6 1H Vinylic H CDCl₃

7.45 d 8.1 2H Aromatic H CDCl₃

7.27 d 8.1 2H Aromatic H CDCl₃

2.41 s - 3H Methyl H CDCl₃

8.17 d 13.6 1H Vinylic H DMSO-d₆

8.08 d 13.6 1H Vinylic H DMSO-d₆

7.74 d 8.0 2H Aromatic H DMSO-d₆

7.29 d 8.0 2H Aromatic H DMSO-d₆

2.36 s - 3H Methyl H DMSO-d₆

Data sourced from multiple references.[1][2]

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The

following table summarizes the chemical shifts for each carbon atom in (E)-1-Methyl-4-(2-
nitrovinyl)benzene, as reported in DMSO-d₆.[2]

Table 2: ¹³C NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene in DMSO-d₆
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Chemical Shift (δ) (ppm) Assignment

139.8 Vinylic =CH

137.7 Vinylic =CH

130.32 2 x Aromatic CH

130.28 2 x Aromatic CH

128.0 Aromatic Cipso

21.6 Methyl CH₃

Experimental Protocols
The following is a generalized experimental protocol for the acquisition of NMR spectra, based

on standard laboratory practices.[3]

Sample Preparation
Dissolution: Weigh approximately 5-10 mg of the solid (E)-1-Methyl-4-(2-
nitrovinyl)benzene.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing

the chemical shifts (δ 0.00 ppm).

NMR Data Acquisition
Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.[1][3]

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent,

and the magnetic field homogeneity is optimized through shimming.
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¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts, and a relaxation delay

to allow for full magnetization recovery between pulses.

¹³C NMR Acquisition: The carbon spectrum is typically acquired with complete proton

decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number

of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C

isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. This is followed by phase correction, baseline correction, and integration of

the signals. The chemical shifts are referenced to the internal standard (TMS).

Workflow for Spectroscopic Characterization
The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical

aspect of structural elucidation. The following diagram illustrates this general workflow.
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Caption: General workflow for NMR spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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